molecular formula C12H16N2O5 B1587647 Ser-Tyr CAS No. 21435-27-8

Ser-Tyr

Cat. No. B1587647
CAS RN: 21435-27-8
M. Wt: 268.27 g/mol
InChI Key: MALNXHYEPCSPPU-UHFFFAOYSA-N
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Description

Ser-Tyr is a synthetic peptide that has been developed to act as a powerful and versatile tool in scientific research. It is composed of two amino acids, serine and tyrosine, and is used to modulate the activity of enzymes, proteins, and receptors. The peptide has been used in a variety of laboratory experiments, including those involving drug screening, gene expression, and protein-protein interaction. It is also used to study the effects of environmental and dietary factors on cellular processes.

Scientific Research Applications

Neuropharmacology: Modulation of Opioid Receptor Function

Ser-Tyr has been studied for its role in modulating opioid receptors. Research indicates that Ser-Tyr can stimulate the uptake of deltorphin, a potent opioid peptide, in SK-N-SH cells . This suggests potential applications in the development of new analgesics or treatments for opioid addiction.

Bioconjugation: Protein and Peptide Functionalization

The tyrosine residue in Ser-Tyr is a target for various post-translational modifications, making it a valuable site for bioconjugation. This includes the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues, which is crucial for drug optimization and targeted drug delivery .

Biomaterials: Development of Defined Biomaterials

The unique properties of the tyrosine residue allow for the development of defined biomaterials. The amphiphilic nature of tyrosine’s phenol functionality contributes to hydrophobic interactions and hydrogen bonding, which are essential in creating materials with specific properties for medical and technological applications .

Proteomics: Tyrosine-Selective Cleavage and Modification

Selective modification at tyrosine sites, including Ser-Tyr, is an important tool in proteomics. It enables the investigation of protein function and the development of methods for protein/peptide selective modification and conjugation, which have applications in proteomics and the study of human diseases .

Molecular Biology: Green Fluorescent Protein (GFP) Development

The Ser-Tyr dipeptide is part of the tri-peptide motif that forms the chromophore responsible for the fluorescence of GFP. This has revolutionized molecular biology by allowing researchers to monitor gene expression, protein localization, and dynamics within living cells .

Pharmaceutical Chemistry: Drug Product Analysis

Ser-Tyr is a component of the peptide sequence in H.P. Acthar® Gel, a drug product evaluated by the FDA. The peptide sequence, which includes Ser-Tyr, is used in the treatment of various conditions, demonstrating the compound’s relevance in pharmaceutical chemistry .

Mechanism of Action

Target of Action

H-Ser-Tyr-OH, also known as Ser-Tyr, is a dipeptide that primarily targets copper ions and delta opioid receptors . The compound forms a copper (II) complex with copper ions, exhibiting strong free radical scavenging activity . Additionally, H-Ser-Tyr-OH increases the intracellular uptake of the delta opioid receptor ligand deltorphin .

Mode of Action

The interaction of H-Ser-Tyr-OH with its targets results in significant biochemical changes. When H-Ser-Tyr-OH forms a complex with copper ions, it enhances its free radical scavenging activity, thereby reducing oxidative stress . On the other hand, the interaction of H-Ser-Tyr-OH with delta opioid receptors increases the uptake of the ligand deltorphin, potentially modulating pain perception .

Biochemical Pathways

The action of H-Ser-Tyr-OH affects several biochemical pathways. Its antioxidant activity, resulting from its interaction with copper ions, plays a role in mitigating oxidative stress, a process implicated in various pathological conditions . Furthermore, the increased uptake of deltorphin due to H-Ser-Tyr-OH’s interaction with delta opioid receptors could influence pain signaling pathways .

Pharmacokinetics

Its ability to form complexes with copper ions and interact with delta opioid receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of H-Ser-Tyr-OH’s action are multifaceted. Its antioxidant activity can protect cells from damage caused by free radicals . Additionally, its modulation of delta opioid receptors could potentially alter neuronal signaling, influencing the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of H-Ser-Tyr-OH. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with copper ions and interact with delta opioid receptors

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALNXHYEPCSPPU-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Seryltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

21435-27-8
Record name Seryltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029051
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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